molecular formula C35H30N4O5 B12424217 (R)-3-Hydroxy Midostaurin CAS No. 155848-20-7

(R)-3-Hydroxy Midostaurin

Cat. No.: B12424217
CAS No.: 155848-20-7
M. Wt: 586.6 g/mol
InChI Key: ZZSBPGIGIUFJRA-ZFQVYDAQSA-N
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Description

®-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). The compound ®-3-Hydroxy Midostaurin retains the core structure of midostaurin but includes a hydroxyl group at the 3-position, which may influence its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxy Midostaurin typically involves the semi-synthetic modification of staurosporine, an alkaloid derived from the bacterium Streptomyces staurosporeus. The process includes several key steps:

    Benzoylation Reaction: Staurosporine undergoes benzoylation to form midostaurin.

    Hydroxylation: Midostaurin is then hydroxylated at the 3-position to produce ®-3-Hydroxy Midostaurin.

Industrial Production Methods

Industrial production of ®-3-Hydroxy Midostaurin involves optimizing the reaction conditions to achieve high purity and yield. This includes controlling the temperature, pH, and the use of specific catalysts to minimize impurities and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

®-3-Hydroxy Midostaurin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Produces a ketone derivative.

    Reduction: Results in the removal of the hydroxyl group.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Hydroxy Midostaurin has several scientific research applications:

Mechanism of Action

®-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts cell signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group at the 3-position, which may enhance its binding affinity and specificity for certain kinases compared to its parent compound and other metabolites. This modification can potentially improve its pharmacokinetic properties and therapeutic efficacy .

Properties

CAS No.

155848-20-7

Molecular Formula

C35H30N4O5

Molecular Weight

586.6 g/mol

IUPAC Name

N-[(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33-,35+/m1/s1

InChI Key

ZZSBPGIGIUFJRA-ZFQVYDAQSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Origin of Product

United States

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